molecular formula C23H27NO4 B13092008 (6r,8Ar)-6-(3,4-dimethoxyphenyl)-7-(4-methoxyphenyl)-2,3,5,6-tetrahydroindolizin-8a(1h)-ol CAS No. 138964-86-0

(6r,8Ar)-6-(3,4-dimethoxyphenyl)-7-(4-methoxyphenyl)-2,3,5,6-tetrahydroindolizin-8a(1h)-ol

Cat. No.: B13092008
CAS No.: 138964-86-0
M. Wt: 381.5 g/mol
InChI Key: WHTUBPJAGYKOQP-NFBKMPQASA-N
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Description

The compound (6R,8AR)-6-(3,4-dimethoxyphenyl)-7-(4-methoxyphenyl)-1,2,3,5,6,8a-hexahydroindolizin-8a-ol is a complex organic molecule that features multiple aromatic rings and a hexahydroindolizin core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R,8AR)-6-(3,4-dimethoxyphenyl)-7-(4-methoxyphenyl)-1,2,3,5,6,8a-hexahydroindolizin-8a-ol typically involves multi-step organic reactions. The starting materials are usually commercially available aromatic compounds, which undergo a series of reactions including:

    Aldol condensation: to form the core structure.

    Hydrogenation: to reduce double bonds.

    Methoxylation: to introduce methoxy groups on the aromatic rings.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Catalytic hydrogenation: using palladium or platinum catalysts.

    Column chromatography: for purification.

    Recrystallization: to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form quinones.

    Reduction: The aromatic rings can be reduced to cyclohexane derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of cyclohexane derivatives.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Synthesis of complex organic molecules: Used as an intermediate in the synthesis of other complex organic compounds.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

Medicine

    Therapeutic agents: Potential use in the development of new therapeutic agents targeting specific biological pathways.

Industry

    Material science:

Mechanism of Action

The mechanism of action of (6R,8AR)-6-(3,4-dimethoxyphenyl)-7-(4-methoxyphenyl)-1,2,3,5,6,8a-hexahydroindolizin-8a-ol would depend on its specific application. In medicinal chemistry, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include:

    Signal transduction pathways: Modulating the activity of kinases or phosphatases.

    Metabolic pathways: Inhibiting or activating specific enzymes involved in metabolism.

Comparison with Similar Compounds

Similar Compounds

    (6R,8AR)-6-(3,4-dimethoxyphenyl)-7-(4-methoxyphenyl)-1,2,3,5,6,8a-hexahydroindolizin-8a-ol: Unique due to its specific substitution pattern and core structure.

    Other hexahydroindolizin derivatives: Similar core structure but different substitution patterns.

    Methoxy-substituted aromatic compounds: Similar functional groups but different core structures.

Uniqueness

The uniqueness of (6R,8AR)-6-(3,4-dimethoxyphenyl)-7-(4-methoxyphenyl)-1,2,3,5,6,8a-hexahydroindolizin-8a-ol lies in its specific combination of a hexahydroindolizin core with methoxy-substituted aromatic rings, which could confer unique chemical and biological properties.

Properties

CAS No.

138964-86-0

Molecular Formula

C23H27NO4

Molecular Weight

381.5 g/mol

IUPAC Name

(6R,8aR)-6-(3,4-dimethoxyphenyl)-7-(4-methoxyphenyl)-2,3,5,6-tetrahydro-1H-indolizin-8a-ol

InChI

InChI=1S/C23H27NO4/c1-26-18-8-5-16(6-9-18)19-14-23(25)11-4-12-24(23)15-20(19)17-7-10-21(27-2)22(13-17)28-3/h5-10,13-14,20,25H,4,11-12,15H2,1-3H3/t20-,23-/m1/s1

InChI Key

WHTUBPJAGYKOQP-NFBKMPQASA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=C[C@@]3(CCCN3C[C@@H]2C4=CC(=C(C=C4)OC)OC)O

Canonical SMILES

COC1=CC=C(C=C1)C2=CC3(CCCN3CC2C4=CC(=C(C=C4)OC)OC)O

Origin of Product

United States

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